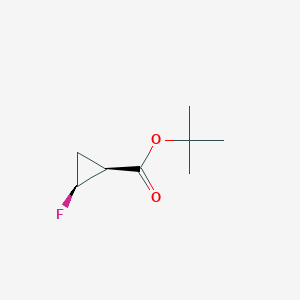

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Overview

Description

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CF3-CPA and is used as a tool in chemical biology and medicinal chemistry research. CF3-CPA is a chiral compound that has two enantiomers, (1R,2R)-rel- and (1S,2S)-rel-. In

Mechanism of Action

CF3-CPA modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification is irreversible and leads to the inactivation of the protein. CF3-CPA inhibits the activity of the proteasome by binding to the active site of the proteasome and preventing the degradation of proteins.

Biochemical and Physiological Effects:

CF3-CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that contain cysteine residues, including caspases, cathepsins, and glutathione S-transferases. CF3-CPA has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, CF3-CPA has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

CF3-CPA has several advantages for use in lab experiments. It is a highly selective and irreversible modifier of cysteine residues, which makes it a valuable tool for studying the function of cysteine residues in proteins. CF3-CPA is also a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in disease. However, CF3-CPA has some limitations for use in lab experiments. It is a highly reactive compound that can modify other nucleophilic residues in proteins, which can lead to non-specific effects. CF3-CPA is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for research on CF3-CPA. One area of research is the development of new derivatives of CF3-CPA that have improved selectivity and potency for modifying cysteine residues in proteins. Another area of research is the development of new proteasome inhibitors that are based on the structure of CF3-CPA. These inhibitors could be used as potential therapeutic agents for the treatment of cancer and other diseases. Finally, research on the biochemical and physiological effects of CF3-CPA could lead to the discovery of new targets for drug development.

Scientific Research Applications

CF3-CPA has been used as a tool in chemical biology and medicinal chemistry research due to its ability to selectively and irreversibly modify cysteine residues in proteins. This modification can be used to study the function of cysteine residues in proteins and to develop new therapeutic agents that target specific cysteine residues. CF3-CPA has also been shown to inhibit the activity of the proteasome, a complex protein degradation machinery that plays a critical role in cellular homeostasis. This inhibition can be used to study the role of the proteasome in disease and to develop new therapeutic agents that target the proteasome.

properties

CAS RN |

152237-14-4 |

|---|---|

Product Name |

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

tert-butyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |

InChI Key |

HABIHZMRBKTLDZ-RITPCOANSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1F |

SMILES |

CC(C)(C)OC(=O)C1CC1F |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1F |

synonyms |

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.